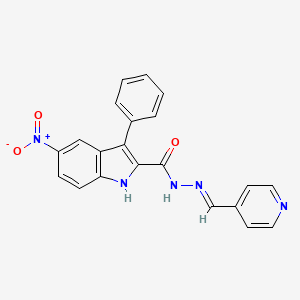
5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide, also known as LPI-142, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Mecanismo De Acción
The mechanism of action of 5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of protein kinases. Protein kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation has been implicated in a variety of diseases, including cancer and neurodegenerative disorders. By inhibiting protein kinases, 5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide may be able to modulate these signaling pathways and exert its therapeutic effects.
Biochemical and Physiological Effects
5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the modulation of signaling pathways involved in cell growth and survival. In addition, 5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide for lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. In addition, 5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide has been extensively studied in vitro and in vivo, which provides a wealth of data on its biochemical and physiological effects. However, one limitation of 5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide is its relatively low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide. One area of interest is the identification of the specific protein kinases targeted by 5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide, which could provide insight into its mechanism of action and potential therapeutic applications. In addition, further studies are needed to investigate the potential of 5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide as a treatment for a variety of diseases, including cancer and neurodegenerative disorders. Finally, the development of new analogs of 5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide with improved pharmacological properties could lead to the development of more effective and safer drugs.
Aplicaciones Científicas De Investigación
5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuropharmacology, and drug discovery. In cancer research, 5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide has been shown to have anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neuropharmacology, 5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide has been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In drug discovery, 5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
5-nitro-3-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O3/c27-21(25-23-13-14-8-10-22-11-9-14)20-19(15-4-2-1-3-5-15)17-12-16(26(28)29)6-7-18(17)24-20/h1-13,24H,(H,25,27)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVWYCHAMVPUOG-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)NN=CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)N/N=C/C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

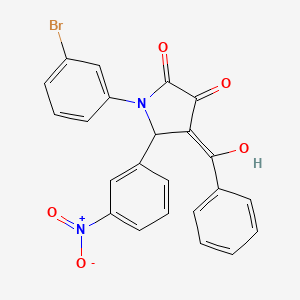
![N-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B3901924.png)
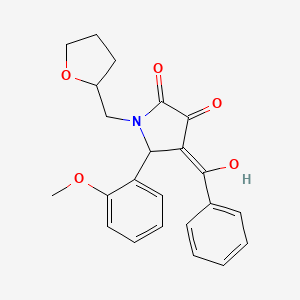
![3-[2,5-dimethyl-3-(2-{[3-(trifluoromethyl)phenyl]acetyl}carbonohydrazonoyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B3901934.png)
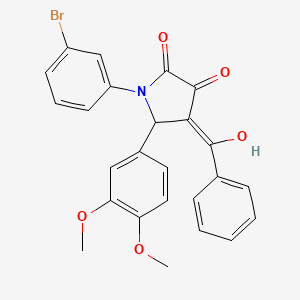

![2-[(4-chlorobenzyl)thio]-N'-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B3901946.png)
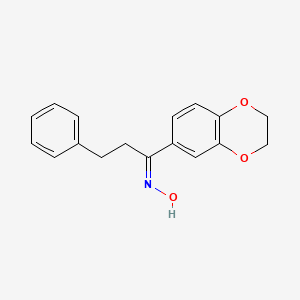
![1-bicyclo[2.2.1]hept-2-yl-4-(3-chlorobenzoyl)piperazine oxalate](/img/structure/B3901980.png)
![6-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3901989.png)
![6-[3-hydroxy-4-(4-methoxybenzoyl)-5-(2-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3901999.png)
![6-[3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3902005.png)
![N'-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B3902011.png)
![6-[4-(diethylamino)benzylidene]-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B3902023.png)